molecular formula C7H5ClN2O B2394700 2-Chloro-5-methoxynicotinonitrile CAS No. 74650-73-0

2-Chloro-5-methoxynicotinonitrile

Cat. No. B2394700
CAS RN: 74650-73-0
M. Wt: 168.58
InChI Key: MAXCZWUUQRMEGU-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxynicotinonitrile is a chemical compound with the molecular formula C7H5ClN2O . It has a molecular weight of 168.58 and is typically stored in a refrigerator . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-methoxynicotinonitrile is 1S/C7H5ClN2O/c1-11-6-2-5(3-9)7(8)10-4-6/h2,4H,1H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Chloro-5-methoxynicotinonitrile is a solid at room temperature . It has a molecular weight of 168.58 .

Scientific Research Applications

Synthesis and Structural Analysis

  • 2-Chloro-5-methoxynicotinonitrile has been synthesized for various research purposes, such as in the study by Suwunwong et al. (2013), where it was used to synthesize and characterize a compound with blue fluorescence and thermal stability up to 300°C. This indicates its potential application in materials science, especially in the development of fluorescent materials (Suwunwong, Chantrapromma, & Fun, 2013).

Biotechnology Applications

  • In biotechnology, a study by Jin et al. (2011) utilized 2-chloro-5-methoxynicotinonitrile in the biotransformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by the bacterium Rhodococcus erythropolis. This transformation is significant for the synthesis of pesticides and medicines (Jin, Li, Liu, Zheng, & Shen, 2011).

Chemical Synthesis and Modifications

  • Ponticello et al. (1980) described a method for the synthesis of 2-chloro-5-hydroxynicotinonitrile, demonstrating the versatility of 2-chloro-5-methoxynicotinonitrile in chemical synthesis and its role as an intermediate in the synthesis of other compounds (Ponticello, Engelhardt, Freedman, & Baldwin, 1980).

Spectroscopic and Material Studies

  • Eşme (2021) conducted a comprehensive study on a derivative of 2-chloro-5-methoxynicotinonitrile, focusing on its spectroscopic properties, molecular docking, and potential as an anticancer agent. This illustrates the compound's relevance in spectroscopic studies and pharmaceutical research (Eşme, 2021).

Environmental and Analytical Applications

  • Research into the environmental and analytical applications of 2-chloro-5-methoxynicotinonitrile derivatives includes studies on their occurrence and removal in wastewater treatment, as evidenced by Liu et al. (2012) investigating benzotriazoles and ultraviolet filters in municipal wastewater treatment plants (Liu, Ying, Shareef, & Kookana, 2012).

Safety and Hazards

The compound is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statement H301 is associated with it, which means it is toxic if swallowed . Precautionary statements include P301, which advises to call a poison center or doctor if you feel unwell .

properties

IUPAC Name

2-chloro-5-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c1-11-6-2-5(3-9)7(8)10-4-6/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXCZWUUQRMEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methoxynicotinonitrile

Synthesis routes and methods

Procedure details

Into a flame dried flask under N2 was placed triphenylphosphine oxide (12.0 g, 0.04 mol) and CH2Cl2 (50 mL) and the mixture cooled to 0°-4° C. A solution of triflic anhydride (6.75 ml, 0.04 mol) in CH2Cl2 (80 mL) was added dropwise. After the addition, the solution was stirred for 15 min. and 2-chloro-5-methoxynicotinamide (8.0 g, 0.04 mol) was added portionwise over 15 minutes. The mixture was allowed to warm to room temperature with stirring overnight, poured into saturated Na2CO3 solution and extracted with CHCl3 (2×). After concentration, the residue was chromatographed on silica gel and the product eluted with CHCl3 to yield 6.2 g (86%) of 2-chloro-5-methoxynicotinonitrile 1H NMR (CDCl3) δ3.9 (3H, s), 7.5 (1H, d, J=3) and 8.3 (1H, d, J=3); (nujol) 2250 cm- 1.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
6.75 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

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